Cas no 1428118-99-3 (5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile)

5-(6-Chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile is a structurally complex organic compound featuring a chloropyridinyl moiety, a methylthiazolyl group, and an α,β-unsaturated carbonyl system conjugated with a nitrile functionality. This molecular architecture suggests potential reactivity as an intermediate in agrochemical or pharmaceutical synthesis, particularly in the development of bioactive molecules. The presence of multiple heterocyclic and electrophilic sites may facilitate further derivatization or serve as a key scaffold in targeted applications. Its well-defined structure ensures consistency in synthetic pathways, while the chloropyridine and thiazole components could contribute to specific binding interactions in designed compounds.
5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile structure
1428118-99-3 structure
商品名:5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile
CAS番号:1428118-99-3
MF:C14H10ClN3OS
メガワット:303.766700267792
CID:6158384
PubChem ID:75392056

5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile 化学的及び物理的性質

名前と識別子

    • 5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile
    • (E)-5-(6-Chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile
    • Z1532415575
    • EN300-26603855
    • 1428118-99-3
    • インチ: 1S/C14H10ClN3OS/c1-9-8-20-14(18-9)11(6-16)12(19)4-2-10-3-5-13(15)17-7-10/h2-5,7-8,11H,1H3/b4-2+
    • InChIKey: LKNHHAFPHHVBGO-DUXPYHPUSA-N
    • ほほえんだ: ClC1=CC=C(C=N1)/C=C/C(C(C#N)C1=NC(C)=CS1)=O

計算された属性

  • せいみつぶんしりょう: 303.0233108g/mol
  • どういたいしつりょう: 303.0233108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 433
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 94.9Ų

5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26603855-0.05g
5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile
1428118-99-3 95.0%
0.05g
$212.0 2025-03-20

5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile 関連文献

5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrileに関する追加情報

Comprehensive Overview of 5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile (CAS No. 1428118-99-3)

The compound 5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile, with the CAS number 1428118-99-3, is a highly specialized chemical entity that has garnered significant attention in the field of agrochemical and pharmaceutical research. This molecule, characterized by its unique structural features, combines a chloropyridinyl moiety with a methylthiazolyl group, linked through a conjugated enone nitrile system. Such structural complexity makes it a subject of intense study for its potential applications in crop protection and medicinal chemistry.

In recent years, the demand for novel agrochemicals has surged, driven by the need for sustainable pest management solutions. 5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile has emerged as a candidate of interest due to its hypothesized mode of action, which may involve interference with insect nervous systems. Researchers are particularly intrigued by its potential to target pests resistant to conventional insecticides, a growing concern in modern agriculture. The compound's nitrile functionality is also a focal point, as nitrile-containing compounds often exhibit enhanced bioactivity and stability.

From a synthetic chemistry perspective, the preparation of CAS 1428118-99-3 involves multi-step organic transformations, including palladium-catalyzed cross-coupling reactions and condensation steps. The presence of both heterocyclic and α,β-unsaturated carbonyl groups in its structure poses interesting challenges for chemists working on its optimization and scale-up. Recent publications have highlighted innovative routes to improve the yield and purity of this compound, reflecting the broader trend toward greener and more efficient synthetic methodologies.

The physicochemical properties of 5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile are equally noteworthy. With a molecular weight of 305.76 g/mol and calculated logP values suggesting moderate lipophilicity, this compound displays characteristics that may favor both environmental persistence and biological membrane penetration. These attributes are frequently searched by professionals seeking to understand the environmental fate and ecotoxicological profile of new agrochemical candidates.

In the pharmaceutical domain, structural analogs of CAS 1428118-99-3 have shown promise as kinase inhibitors, sparking interest in its potential therapeutic applications. The thiazole ring, in particular, is a privileged scaffold in drug discovery, known to confer diverse biological activities. While this specific compound is not currently marketed as a drug, its structural features align with contemporary research into targeted therapies for various conditions, making it a valuable reference point for medicinal chemists.

Analytical characterization of 5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile typically employs advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. These methods are crucial for quality control in production and for elucidating structure-activity relationships. The compound's distinct UV-Vis absorption profile, attributable to its conjugated π-system, also makes it amenable to spectroscopic monitoring in various matrices.

Regulatory considerations surrounding CAS 1428118-99-3 reflect the growing emphasis on chemical safety assessment. While not classified as hazardous under current major systems, its environmental impact profile is under continuous evaluation. This aligns with industry trends toward comprehensive risk assessment of new chemical entities, particularly those intended for large-scale agricultural use.

The commercial availability of 5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile is currently limited to research quantities, with specialty chemical suppliers listing it as a building block for further derivatization. Its price point and availability are frequent search queries among synthetic chemists exploring its potential. The patent landscape surrounding similar structures suggests ongoing commercial interest, though specific applications remain proprietary in many cases.

From a computational chemistry standpoint, molecular modeling studies of CAS 1428118-99-3 have provided insights into its potential binding modes with biological targets. The compound's three-dimensional conformation and electronic distribution patterns are subjects of docking simulations and QSAR analyses, reflecting the increasing integration of in silico methods in chemical research and development.

Future research directions for 5-(6-chloropyridin-3-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopent-4-enenitrile may explore its utility as a template for combinatorial chemistry libraries or investigate its metabolism in biological systems. The compound represents an excellent case study of how modern chemical innovation bridges multiple disciplines, from synthetic organic chemistry to molecular biology and environmental science.

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